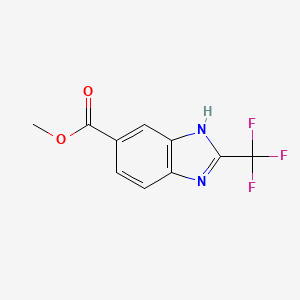

methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate

描述

Nomenclature and Structural Identity

Methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate represents a precisely defined chemical entity with multiple recognized nomenclature systems and structural identifiers. The compound is officially registered under the Chemical Abstracts Service number 89426-88-0, providing a unique numerical identifier for database searches and chemical commerce. The International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate, though alternative systematic names include 1H-benzimidazole-5-carboxylic acid, 2-(trifluoromethyl)-, methyl ester. The compound's structural identity is further defined through its molecular formula C10H7F3N2O2, indicating a molecular composition that includes ten carbon atoms, seven hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms.

The structural architecture of methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate features a fused bicyclic benzimidazole core system with specific substitution patterns that define its chemical behavior. The trifluoromethyl group occupies the 2-position of the benzimidazole ring, while a methyl carboxylate functional group is positioned at the 5-position of the aromatic system. This substitution pattern creates a molecule with distinct electronic and steric properties that influence its reactivity and biological activity. The International Chemical Identifier string for this compound is InChI=1S/C10H7F3N2O2/c1-17-8(16)5-2-3-6-7(4-5)15-9(14-6)10(11,12)13/h2-4H,1H3,(H,14,15), providing a standardized representation of its molecular structure that facilitates computational analysis and database searching.

The compound's canonical Simplified Molecular Input Line Entry System representation, COC(=O)C1=CC2=C(C=C1)N=C(N2)C(F)(F)F, offers a linear notation that captures the essential connectivity and stereochemical information. This notation system enables efficient storage and retrieval of structural information in chemical databases and supports automated structure-activity relationship analysis. The International Chemical Identifier Key, PHZVAKSKMBVEHM-UHFFFAOYSA-N, provides a fixed-length hashed representation that facilitates web-based searching and database indexing. These multiple identification systems ensure comprehensive cataloging and cross-referencing capabilities across different chemical information platforms.

| Identification Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 89426-88-0 |

| Molecular Formula | C10H7F3N2O2 |

| Molecular Weight | 244.17 g/mol |

| International Chemical Identifier Key | PHZVAKSKMBVEHM-UHFFFAOYSA-N |

| Canonical Simplified Molecular Input Line Entry System | COC(=O)C1=CC2=C(C=C1)N=C(N2)C(F)(F)F |

Historical Context in Benzimidazole Chemistry

The development of methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate emerges from a rich historical foundation in benzimidazole chemistry that spans more than a century of scientific advancement. Benzimidazole compounds were first synthesized by Hoebrecker and subsequently by Ladenberg and Wundt between 1872 and 1878, establishing the fundamental synthetic approaches for this important class of heterocyclic compounds. The early nomenclature for these compounds included terms such as "Anhydro bases" due to the water elimination that occurred during their formation, reflecting the mechanistic understanding of that era. The systematic investigation of benzimidazole derivatives gained momentum in the twentieth century, with significant therapeutic discoveries emerging in the 1940s when Woolley hypothesized that benzimidazoles possessed purine-like structural characteristics that could confer biological activity.

The evolution of benzimidazole chemistry experienced a paradigm shift in 1944 when Goodman and Nancy Hart published groundbreaking research on the antibacterial properties of benzimidazole derivatives. This foundational work established benzimidazoles as a privileged structural class for pharmaceutical development, leading to the discovery of numerous therapeutic agents. The 1950s witnessed Woolley's publication of comprehensive work on benzimidazoles, including documentation of antibacterial activity against Escherichia coli and Streptococcus lactis, which further validated the therapeutic potential of this chemical class. The pharmaceutical industry's recognition of benzimidazole utility culminated in 1950 when CIBA pharmaceutical (now Novartis) discovered benzimidazole derivative opioid agonist etonitazene, marking the first major commercial application of benzimidazole chemistry.

The introduction of trifluoromethyl substitution into benzimidazole chemistry represents a more recent development that has transformed the properties and applications of these compounds. Burton and colleagues reported in 1965 that 2-trifluoro benzimidazoles function as potent decouplers of oxidative phosphorylation in mitochondria, while also exhibiting inhibitory effects on photosynthesis and demonstrating appreciable herbicidal activity. This discovery highlighted the unique biological properties conferred by trifluoromethyl substitution and established the foundation for further exploration of trifluoromethylated benzimidazole derivatives. The systematic development of trifluoromethylated heterocycles gained significant momentum in recent decades, driven by the recognition that fluorine substitution can dramatically enhance metabolic stability, bioavailability, and target selectivity of bioactive molecules.

The synthetic methodology for incorporating trifluoromethyl groups into benzimidazole structures has evolved significantly, with recent advances enabling direct trifluoromethylation of heteroaromatic systems under mild conditions. The development of bench-stable trifluoromethyl radical sources has revolutionized the accessibility of trifluoromethylated benzimidazoles, allowing for operationally simple procedures that proceed at ambient temperature and demonstrate broad functional group tolerance. Contemporary synthetic approaches utilize reagents such as trifluorodiazoethane and trifluoroacetonitrile to construct trifluoromethylated benzimidazole frameworks efficiently. These methodological advances have facilitated the preparation of complex trifluoromethylated benzimidazole derivatives, including methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate, with high yields and excellent regioselectivity.

Significance in Trifluoromethylated Heterocycles

Methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate occupies a position of considerable importance within the broader category of trifluoromethylated heterocycles, a class of compounds that has garnered exceptional attention in modern medicinal chemistry and materials science. The incorporation of trifluoromethyl groups into heterocyclic frameworks confers unique physicochemical properties that dramatically enhance molecular performance across multiple applications. The trifluoromethyl group's exceptional electronegativity and lipophilicity contribute to improved metabolic stability, enhanced membrane permeability, and modified protein binding characteristics, making trifluoromethylated heterocycles highly sought after in pharmaceutical development. The strategic positioning of the trifluoromethyl group at the 2-position of the benzimidazole ring in this compound creates a unique electronic environment that influences both chemical reactivity and biological activity.

The synthetic accessibility of trifluoromethylated heterocycles has been revolutionized through the development of innovative methodologies that enable direct incorporation of trifluoromethyl groups into preformed heterocyclic systems. Recent advances in trifluoromethylation chemistry have demonstrated that compounds like methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate can be prepared through efficient condensation reactions utilizing in situ generated trifluoroacetonitrile. This synthetic approach represents a significant advancement over traditional methods that required harsh reaction conditions or expensive reagents. The operational simplicity of contemporary trifluoromethylation protocols has made these valuable compounds more accessible to researchers across diverse scientific disciplines, facilitating expanded exploration of their applications.

The unique reactivity profile of trifluoromethylated benzimidazoles stems from the electronic effects of the trifluoromethyl substituent, which significantly influences the electron density distribution within the heterocyclic system. The electron-withdrawing nature of the trifluoromethyl group creates an electrophilic character at specific positions of the benzimidazole ring, enabling selective functionalization reactions that would be challenging to achieve with non-fluorinated analogs. This reactivity profile has been exploited in the development of complex molecular architectures for pharmaceutical and materials applications. The trifluoromethyl group also imparts exceptional chemical stability, making these compounds resistant to metabolic degradation and extending their effective duration in biological systems.

Trifluoromethylated heterocycles have found widespread applications in agrochemical development, where their enhanced environmental stability and biological activity make them valuable active ingredients for crop protection products. The incorporation of trifluoromethyl groups into heterocyclic frameworks often results in improved selectivity and reduced environmental persistence compared to non-fluorinated alternatives. Methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate exemplifies these beneficial properties, combining the proven biological activity of benzimidazole derivatives with the enhanced performance characteristics conferred by trifluoromethyl substitution.

| Property Category | Enhancement Effect | Mechanistic Basis |

|---|---|---|

| Metabolic Stability | Increased resistance to enzymatic degradation | Carbon-fluorine bond strength |

| Lipophilicity | Enhanced membrane permeability | Trifluoromethyl group hydrophobicity |

| Electronic Properties | Modified reactivity patterns | Strong electron-withdrawing effects |

| Chemical Stability | Resistance to hydrolysis and oxidation | Fluorine substitution effects |

Research Relevance in Scientific Fields

The research significance of methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate extends across multiple scientific disciplines, reflecting the compound's versatile structural features and unique physicochemical properties. In medicinal chemistry, this compound serves as a valuable building block for the development of bioactive molecules, particularly those targeting specific protein interactions or enzymatic pathways. The benzimidazole core has been extensively validated as a privileged structure in drug discovery, with numerous successful pharmaceutical agents incorporating this heterocyclic framework. The addition of trifluoromethyl substitution enhances the medicinal chemistry potential by improving pharmacokinetic properties and enabling more selective target engagement. Research investigations have demonstrated that compounds featuring this structural motif can exhibit antimicrobial, antiviral, and anticancer properties, making them attractive candidates for therapeutic development.

Synthetic methodology research has extensively utilized methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate as a substrate for exploring novel chemical transformations and reaction mechanisms. The compound's unique combination of functional groups enables studies of selective functionalization strategies, particularly those involving the benzimidazole nitrogen atoms and the carboxylate ester functionality. These investigations have contributed to the development of more efficient synthetic routes for complex trifluoromethylated heterocycles and have provided insights into the reactivity patterns of fluorinated aromatic systems. The compound has also served as a model substrate for studying the regioselectivity of electrophilic and nucleophilic substitution reactions on trifluoromethylated benzimidazoles.

Materials science research has recognized the potential of trifluoromethylated benzimidazole derivatives, including methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate, for applications in advanced polymer systems and electronic materials. The compound's thermal stability and unique electronic properties make it suitable for incorporation into high-performance polymeric materials that require exceptional chemical resistance and dimensional stability. Research in this area has explored the use of benzimidazole-containing monomers for the preparation of specialty polymers with enhanced mechanical properties and improved resistance to environmental degradation. The trifluoromethyl substitution pattern provides additional benefits in terms of processing characteristics and final material performance.

Computational chemistry research has extensively studied methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate as a model compound for understanding the electronic effects of trifluoromethyl substitution on heterocyclic systems. Quantum mechanical calculations have provided detailed insights into the compound's electronic structure, charge distribution, and molecular orbital characteristics. These computational studies have informed the design of more effective synthetic strategies and have predicted optimal reaction conditions for various transformations. The compound has also served as a benchmark for validating computational methods used to predict the properties of fluorinated organic molecules, contributing to the development of more accurate theoretical models for this important class of compounds.

| Research Field | Application Areas | Key Contributions |

|---|---|---|

| Medicinal Chemistry | Drug development, bioactive molecule design | Antimicrobial, antiviral, anticancer activity |

| Synthetic Methodology | Reaction development, mechanism studies | Trifluoromethylation protocols, selectivity studies |

| Materials Science | Polymer development, electronic materials | Thermal stability, chemical resistance |

| Computational Chemistry | Electronic structure analysis, property prediction | Molecular orbital characterization, reaction modeling |

属性

IUPAC Name |

methyl 2-(trifluoromethyl)-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c1-17-8(16)5-2-3-6-7(4-5)15-9(14-6)10(11,12)13/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZVAKSKMBVEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237650 | |

| Record name | Benzimidazole-5-carboxylic acid, 2-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89426-88-0 | |

| Record name | Benzimidazole-5-carboxylic acid, 2-(trifluoromethyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole-5-carboxylic acid, 2-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of the Benzimidazole Core

The initial step in synthesizing methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate is the construction of the benzimidazole core. This can be achieved through the condensation reaction of o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced using trifluoromethyl iodide (CF3I) in the presence of a base, such as sodium hydride or potassium tert-butoxide. This step is crucial as it significantly alters the electronic properties of the benzimidazole core, enhancing its biological activity.

Esterification

The final step involves esterifying the carboxylic acid group to form the methyl ester. This can be accomplished by reacting the carboxylic acid with methanol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.

Detailed Reaction Conditions

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Formation of Benzimidazole | o-Phenylenediamine, Carboxylic Acid | Acidic medium, reflux | Variable |

| Trifluoromethylation | Trifluoromethyl iodide, Base (NaH or KOtBu) | Room temperature to reflux | High |

| Esterification | Carboxylic Acid, Methanol, Acid Catalyst | Reflux | High |

Industrial Production Methods

In industrial settings, continuous flow synthesis techniques are often employed to enhance yield and purity. These methods utilize automated systems that allow for precise control over reaction conditions, thus ensuring consistent product quality. The use of continuous flow reactors can significantly reduce reaction times and improve safety by minimizing the risk of exothermic reactions.

Alternative Synthesis Approaches

One-Pot Synthesis

Recent studies have explored one-pot synthesis methods that streamline the preparation process by combining multiple steps into a single reaction vessel. For example, one approach involves reacting o-phenylenediamine with trifluoroacetylacetone in a solvent like N,N-dimethylformamide at elevated temperatures, followed by direct esterification without isolating intermediates.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has also been investigated as a means to accelerate reactions and improve yields. This method allows for rapid heating and can lead to higher efficiency compared to traditional heating methods.

化学反应分析

Types of Reactions

Methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of benzimidazole oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole compounds with various functional groups.

科学研究应用

Anticancer Activity

Methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate and its derivatives have shown significant potential as anticancer agents. Research indicates that benzimidazole derivatives exhibit antiproliferative effects against various cancer cell lines. For example, studies have demonstrated that specific benzimidazole derivatives can inhibit the growth of breast cancer cells (MDA-MB-231) with IC50 values indicating effective cytotoxicity. The molecular docking studies suggest that these compounds can interact effectively with cellular targets involved in cancer proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2g | MDA-MB-231 | 16.38 |

| 1a | MDA-MB-231 | >100 |

| 3g | MDA-MB-231 | 39.07 |

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that certain benzimidazole derivatives possess significant antibacterial properties, with minimal inhibitory concentration (MIC) values comparable to standard antibiotics. For instance, some derivatives have demonstrated MIC values as low as 4 µg/mL against Staphylococcus aureus .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Streptococcus faecalis | 8 |

| Methicillin-resistant S. aureus | 4 |

Antifungal Activity

Methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate has also shown antifungal activity against common fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal efficacy is often measured through MIC values, which indicate the concentration needed to inhibit fungal growth. Certain derivatives have shown moderate activity with MIC values around 64 µg/mL .

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 64 |

| Aspergillus niger | 64 |

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of benzimidazole derivatives, including methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation processes. The IC50 values for these compounds indicate their effectiveness compared to standard anti-inflammatory drugs like diclofenac .

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) |

|---|---|---|

| Compound A | 0.1664 | 0.0370 |

| Compound B | 0.2272 | 0.0469 |

作用机制

The mechanism of action of methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate with structurally related benzimidazole derivatives:

Physicochemical Properties

| Parameter | Methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate | Ethyl 1-phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate | CV-11974 |

|---|---|---|---|

| Molecular Weight | ~260.2 g/mol | ~428.4 g/mol | ~523.9 g/mol |

| LogP (Predicted) | ~2.5 (high lipophilicity) | ~3.8 | ~2.1 (due to -COOH group) |

| Synthetic Yield | Not reported | 72–85% (crystallization-dependent) | 60–70% (multi-step synthesis) |

生物活性

Methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and comparative biological efficacy based on recent research findings.

Chemical Structure and Properties

The compound features a benzimidazole core with a trifluoromethyl group, enhancing its lipophilicity and chemical stability. These properties are critical for its interaction with biological targets, making it a valuable candidate in drug development.

The biological activity of methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate is primarily attributed to its ability to inhibit specific enzymes and modulate receptor functions. The trifluoromethyl substitution increases binding affinity through hydrophobic interactions, which can lead to the modulation of various biological pathways:

- Enzyme Inhibition : The compound has been identified as an inhibitor of enzymes crucial for microbial DNA replication and protein synthesis, making it effective against various pathogens.

- Receptor Modulation : It interacts with specific receptors, potentially altering their function and influencing cellular responses.

Antimicrobial Activity

Research indicates that methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate exhibits significant antimicrobial properties:

- Antibacterial Activity : Studies have shown that derivatives of benzimidazole, including this compound, have potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL .

- Antifungal Activity : The compound also shows moderate antifungal effects against Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL .

Antiparasitic Activity

Methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate has demonstrated significant antiparasitic activity:

- Protozoal Inhibition : It has been reported to be highly effective against protozoan parasites like Entamoeba histolytica and Giardia lamblia, with IC50 values significantly lower than standard treatments such as albendazole .

- Trichomonas vaginalis : A related benzimidazole derivative was found to be 14 times more active than albendazole against this parasite .

Comparative Biological Efficacy

The following table summarizes the biological activities of methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate compared to other benzimidazole derivatives:

| Compound Name | Structure Features | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) | Antiparasitic Activity (IC50 µM) |

|---|---|---|---|---|

| Methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate | Trifluoromethyl group | 4 - 8 (S. aureus) | 64 (C. albicans) | <1 (G. lamblia) |

| Albendazole | Benzimidazole core | >100 (S. aureus) | >128 (C. albicans) | 14 |

| Methyl 1H-benzimidazole-5-carboxylate | Benzimidazole core | Moderate | Low | Moderate |

Study on Antiproliferative Effects

In a study evaluating the antiproliferative effects of benzimidazole derivatives, methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate exhibited significant cytotoxicity against various cancer cell lines. The compound's IC50 values ranged from 16.38 µM to over 100 µM depending on the specific structural modifications made to the benzimidazole core .

Investigation of Structure-Activity Relationships

A comprehensive structure-activity relationship (SAR) analysis indicated that modifications at the 5-position of the benzimidazole significantly influenced both antimicrobial and anticancer activities. Compounds with longer alkyl chains at this position tended to exhibit enhanced potency, highlighting the importance of structural optimization in drug design .

常见问题

Q. What are the standard synthetic routes for preparing methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with trifluoromethyl-containing carboxylic acids or esters under acidic conditions. Key steps include:

- Solvent selection : Use of polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Catalysts : Lewis acids (e.g., ZnCl₂) or dehydrating agents (e.g., POCl₃) to promote cyclization .

- Temperature control : Reactions often proceed at 80–120°C to balance yield and purity . Optimization involves monitoring via TLC or HPLC and adjusting stoichiometry of trifluoromethyl precursors to minimize byproducts like unsubstituted benzimidazoles .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- ¹H/¹³C NMR : Confirm the benzimidazole core (aromatic protons at δ 7.2–8.5 ppm) and ester/trifluoromethyl groups (δ 3.9–4.1 ppm for methyl ester; CF₃ signal in ¹³C at ~120 ppm) .

- IR spectroscopy : Look for C=O ester stretching (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 259.2) and fragmentation patterns .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The CF₃ group enhances:

- Lipophilicity : Increases logP values, impacting solubility in organic solvents .

- Electron-withdrawing effects : Stabilizes the benzimidazole ring, altering reactivity in electrophilic substitutions .

- Thermal stability : Higher melting points (~248°C observed in analogues) compared to non-fluorinated derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for this compound?

Discrepancies may arise from:

- Tautomerism : The 1H-benzimidazole exists in equilibrium between NH and N-substituted tautomers, causing split signals. Use DMSO-d₆ to stabilize NH protons for clearer spectra .

- Impurity profiling : Byproducts from incomplete cyclization (e.g., open-chain intermediates) require column chromatography or recrystallization for removal .

- Dynamic effects : Variable-temperature NMR can clarify conformational exchange in solution .

Q. What strategies are effective for improving yield in large-scale syntheses while maintaining purity?

- Flow chemistry : Continuous reaction systems reduce side reactions and improve heat management .

- Microwave-assisted synthesis : Shortens reaction time (e.g., 30 minutes vs. 12 hours) and enhances regioselectivity .

- Green chemistry approaches : Replace POCl₃ with ionic liquids or biodegradable catalysts to simplify purification .

Q. How can computational methods predict the environmental fate of methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate?

- QSAR models : Estimate biodegradation rates and partition coefficients (e.g., logKow) to assess bioaccumulation risks .

- Molecular docking : Predict interactions with enzymes (e.g., cytochrome P450) to identify potential metabolites .

- Degradation studies : Hydrolysis under acidic/alkaline conditions (pH 2–12) reveals stable trifluoromethyl groups but ester cleavage to carboxylic acid derivatives .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in related benzimidazole derivatives?

- Fragment-based design : Synthesize analogues with varied substituents (e.g., halogens, methoxy groups) at positions 2, 5, and 6 .

- Biological assays : Pair synthetic efforts with enzymatic inhibition studies (e.g., kinase or protease assays) to correlate electronic effects with activity .

- Crystallography : X-ray structures of protein-ligand complexes (e.g., with human serum albumin) reveal binding modes influenced by the CF₃ group .

Methodological Considerations

Q. How should researchers address discrepancies between calculated and observed elemental analysis data?

- Purification checks : Verify purity via HPLC (>98%) before analysis .

- Hydrate formation : Account for solvent retention (e.g., water or ethanol) in crystallized samples .

- Alternative techniques : Use high-resolution mass spectrometry (HRMS) to validate molecular formulas .

Q. What are the best practices for evaluating the compound’s stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。